2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;2-morpholin-4-ylethanamine
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Overview
Description
The compound “2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;2-morpholin-4-ylethanamine” is a complex organic molecule that contains a 1,2,4-triazole ring, a sulfanyl group, an acetic acid group, and a morpholine ring. The 1,2,4-triazole ring is a type of heterocyclic compound that is often used in pharmaceuticals due to its ability to bind to various biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring and the morpholine ring are likely to be planar due to the presence of conjugated pi electrons .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 1,2,4-triazole ring could potentially undergo reactions at the nitrogen atoms, while the acetic acid group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it’s likely to be soluble in polar solvents due to the presence of the polar acetic acid group and the heterocyclic rings .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit anticancer properties . They are known to interact with various cancer cell lines, suggesting that their targets could be proteins or enzymes involved in cell proliferation and survival .
Mode of Action
It’s worth noting that similar compounds, such as p-cymene ru(ii) complexes with 2-(1-methyl-1h-1,2,4-triazol-3-yl)pyridine, have been reported to exhibit anticancer activity . These complexes may interact with their targets, leading to changes that inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
Similar compounds have been reported to influence pathways related to cell proliferation and survival
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells .
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;2-morpholin-4-ylethanamine involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with chloroacetic acid to form 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid. This intermediate is then reacted with 2-morpholin-4-ylethanamine to form the final product.", "Starting Materials": [ "5-methyl-1H-1,2,4-triazole-3-thiol", "Chloroacetic acid", "2-morpholin-4-ylethanamine" ], "Reaction": [ "Step 1: 5-methyl-1H-1,2,4-triazole-3-thiol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid.", "Step 2: 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is then reacted with 2-morpholin-4-ylethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product." ] } | |
CAS No. |
2138197-11-0 |
Molecular Formula |
C11H21N5O3S |
Molecular Weight |
303.38 |
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C6H14N2O.C5H7N3O2S/c7-1-2-8-3-5-9-6-4-8;1-3-6-5(8-7-3)11-2-4(9)10/h1-7H2;2H2,1H3,(H,9,10)(H,6,7,8) |
InChI Key |
IEUPPMCKAYNCRU-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)SCC(=O)O.C1COCCN1CCN |
solubility |
not available |
Origin of Product |
United States |
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